molecular formula C11H8O6 B15133669 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione

2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione

Cat. No.: B15133669
M. Wt: 236.18 g/mol
InChI Key: XATMXJYIXBGKBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .

Scientific Research Applications

2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.

    Biology: Investigated for its role in inhibiting COMT, which is involved in the metabolism of catecholamines.

    Medicine: Studied for its potential therapeutic effects, including antihypertensive properties.

Mechanism of Action

The mechanism by which 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione exerts its effects involves the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, and its inhibition can lead to increased levels of these neurotransmitters. The compound’s redox properties also play a role in its biological activity, potentially involving oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and methyl substitution make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H8O6

Molecular Weight

236.18 g/mol

IUPAC Name

5,6,7,8-tetrahydroxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,14-17H,1H3

InChI Key

XATMXJYIXBGKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)O)O)O

Origin of Product

United States

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